molecular formula C7H8O3 B1583485 Resorcinol formaldehyde CAS No. 24969-11-7

Resorcinol formaldehyde

Cat. No.: B1583485
CAS No.: 24969-11-7
M. Wt: 140.14 g/mol
InChI Key: KVBYPTUGEKVEIJ-UHFFFAOYSA-N
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Description

This compound is known for its high thermal stability, chemical resistance, and adhesive properties, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymer with 1,3-benzenediol typically involves the reaction of resorcinol with formaldehyde in an aqueous medium. The reaction is usually carried out at elevated temperatures (around 70°C) for several hours. After the reaction, water is removed under reduced pressure to obtain the resin.

Industrial Production Methods: In industrial settings, the production of this polymer involves mixing resorcinol with formaldehyde in the presence of a catalyst. The mixture is then heated to initiate the polymerization process. The resulting resin is purified and dried to obtain the final product .

Types of Reactions:

    Oxidation: The polymer can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: Reduction reactions can convert quinones back to the original phenolic structure.

    Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products:

    Oxidation: Quinones

    Reduction: Phenolic compounds

    Substitution: Nitro or halogenated derivatives of the polymer

Scientific Research Applications

Resorcinol formaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other phenolic resins and as a cross-linking agent in polymer chemistry.

    Biology: Employed in the preparation of biological adhesives and as a component in certain diagnostic assays.

    Medicine: Utilized in the development of medical adhesives and coatings for medical devices.

    Industry: Widely used in the production of adhesives, coatings, and insulating materials due to its excellent thermal and chemical resistance.

Mechanism of Action

The mechanism of action of formaldehyde, polymer with 1,3-benzenediol involves the formation of strong covalent bonds between the formaldehyde and the hydroxyl groups of 1,3-benzenediol. This results in a highly cross-linked polymer network that imparts the material with its characteristic thermal stability and chemical resistance .

Comparison with Similar Compounds

    Phenol-formaldehyde resin: Similar in structure but uses phenol instead of resorcinol. It has lower thermal stability compared to resorcinol-formaldehyde resin.

    Urea-formaldehyde resin: Uses urea instead of resorcinol, resulting in a less chemically resistant polymer.

    Melamine-formaldehyde resin: Uses melamine, providing higher thermal stability but different mechanical properties.

Uniqueness: Resorcinol formaldehyde is unique due to its high thermal stability and chemical resistance, which are superior to those of phenol-formaldehyde and urea-formaldehyde resins. This makes it particularly valuable in applications requiring durable and resilient materials .

Properties

CAS No.

24969-11-7

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

benzene-1,3-diol;formaldehyde

InChI

InChI=1S/C6H6O2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4,7-8H;1H2

InChI Key

KVBYPTUGEKVEIJ-UHFFFAOYSA-N

SMILES

C=O.C1=CC(=CC(=C1)O)O

Canonical SMILES

C=O.C1=CC(=CC(=C1)O)O

24969-11-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 500 ml flask are charged resorcinol (110 g, 1.0 mol) and 37% formalin (44.5 g), and the mixture is reacted at 70° C. for 5 hours. After the reaction, water is distilled off at 150° C. under reduced pressure (inner pressure: 25 mmHg) to give a resorcinol/formaldehyde resin having a softening point of 98° C. (Resin X).
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Synthesis routes and methods II

Procedure details

Resorcinol, excess formaldehyde, and sodium sulphate were dissolved in water and heated with stirring on a water bath. As soon as the solution became cloudy, the reaction was terminated by the addition of a large volume of cold water. The precipitate was filtered off, washed with water, and dried at room temperature.
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Synthesis routes and methods III

Procedure details

7.31 parts by weight of resorcin and 10.77 parts by of formalin (having a concentration of 37% by weight) were mixed together. An aqueous solution of sodium hydroxide (containing 0.33 parts by weight of sodium hydroxide) was added to the resulting mixture and stirred. Thereafter 160.91 parts by weight of water were added and the mixture was aged for 5 hours to provide an aqueous solution of resorcin-formalin resin (resorcin-formalin primary condensate, referred to RF) having a solid content of 6.40 % by weight.
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Synthesis routes and methods IV

Procedure details

In a reactor, 33.0 g of resorcinol, 48.7 g of 37% by weight of formalin, 0.03 g of sodium carbonate, and g of distilled water were mixed, the mixture was kept at 50° C. for 24 hours to obtain an organic aerogel moistened with water.
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Synthesis routes and methods V

Procedure details

Formaldehyde in aqueous solution is added to the granules of resorcinol silicoformate acid in the ratio of about 1 to 1 mols. Sodium hydroxide is added until the pH is between 10 to 12. The mixture is then heated to 50° to 85° C while agitating and the resorcinol silicoformate goes into solution. In 30 to 90 minutes the reaction is complete, thereby producing a formaldehyde resorcinol silicoformate resinous compound. This compound is soluble in acetone and other organic solvents.
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